molecular formula C11H19N B13990778 1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine CAS No. 66135-97-5

1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine

Cat. No.: B13990778
CAS No.: 66135-97-5
M. Wt: 165.27 g/mol
InChI Key: CEMHDVKPBCAJHL-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-2-methylidenebicyclo[221]heptan-1-yl)methanamine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine typically involves the following steps:

    Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclo[2.2.1]heptane ring system. This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Methylidene Group: The next step is the introduction of the methylidene group at the 2-position of the bicyclic ring. This can be done using a Wittig reaction or a similar olefination reaction.

    Amination: The final step involves the introduction of the methanamine group at the 1-position of the bicyclic ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides, alkoxides, and amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine has several scientific research applications:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and resins.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit or activate specific enzymes. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Camphene: A bicyclic monoterpene with a similar bicyclo[2.2.1]heptane ring system.

    β-Pinene: Another bicyclic monoterpene with a similar structure but different functional groups.

    Isopinocarveol: A bicyclic alcohol with a similar ring system and functional groups.

Uniqueness

1-(3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)methanamine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

66135-97-5

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

(3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)methanamine

InChI

InChI=1S/C11H19N/c1-8-10(2,3)9-4-5-11(8,6-9)7-12/h9H,1,4-7,12H2,2-3H3

InChI Key

CEMHDVKPBCAJHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=C)CN)C

Origin of Product

United States

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